Product packaging for 3-Ethoxy-5-iodo-4-methoxybenzoic acid(Cat. No.:CAS No. 723245-48-5)

3-Ethoxy-5-iodo-4-methoxybenzoic acid

Cat. No.: B427193
CAS No.: 723245-48-5
M. Wt: 322.1g/mol
InChI Key: ABXXMWQVGJATSP-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-methoxybenzoic acid is a substituted benzoic acid derivative serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure combines methoxy and ethoxy ether groups with an iodine substituent, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . Its molecular framework is structurally similar to other ether-containing benzoic acid compounds used in drug development . Researchers utilize this family of compounds in the synthesis of more complex molecules for various applications. The iodine atom on the aromatic ring provides an excellent handle for further functionalization, allowing for the construction of molecular libraries. Related compounds are frequently employed in the preparation of pharmaceutical intermediates and as reference standards in analytical method development . Safety Information: Refer to the Safety Data Sheet (SDS) for safe handling and detailed hazard information. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO4 B427193 3-Ethoxy-5-iodo-4-methoxybenzoic acid CAS No. 723245-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXXMWQVGJATSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethoxy 5 Iodo 4 Methoxybenzoic Acid

Established Synthetic Routes and Precursor Utilization

Established synthetic strategies for 3-ethoxy-5-iodo-4-methoxybenzoic acid typically rely on the sequential functionalization of a benzoic acid core or a suitable precursor. These methods often involve the protection and deprotection of functional groups and the careful selection of reagents to achieve the desired substitution pattern.

Benzoic Acid Core Functionalization Strategies

A primary approach to the synthesis of this compound involves the initial preparation of a substituted benzoic acid, which then undergoes further modifications. A common starting material for this strategy is a vanillin derivative, which already contains the methoxy (B1213986) and a hydroxyl group on the benzene (B151609) ring. For instance, isovanillin (3-hydroxy-4-methoxybenzaldehyde) can be utilized as a precursor. The aldehyde group in isovanillin can be oxidized to a carboxylic acid to form 3-hydroxy-4-methoxybenzoic acid chemicalbook.com. This benzoic acid derivative then serves as the core for subsequent functionalization.

The synthesis of the benzoic acid core can also be achieved by the oxidation of a corresponding benzaldehyde. For example, 3-ethoxy-4-methoxybenzaldehyde (B45797) can be oxidized to 3-ethoxy-4-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation, and the reaction conditions can be tailored to achieve high yields.

Sequential Introduction of Ethoxy, Methoxy, and Iodo Moieties

The synthesis of this compound necessitates the sequential and regioselective introduction of the three different substituents onto the aromatic ring. A plausible synthetic sequence starts from a precursor that allows for the controlled addition of each group.

A common strategy begins with a molecule that already contains some of the required functionalities. For example, starting with isovanillin (3-hydroxy-4-methoxybenzaldehyde), the hydroxyl group can be ethylated to introduce the ethoxy group, yielding 3-ethoxy-4-methoxybenzaldehyde google.comnih.govsigmaaldrich.comscbt.com. This step is a crucial regioselective O-alkylation. Subsequently, the aldehyde group is oxidized to a carboxylic acid, forming 3-ethoxy-4-methoxybenzoic acid. The final step in this sequence is the regioselective iodination of the aromatic ring at the position ortho to the carboxylic acid group and meta to the ethoxy and methoxy groups, which corresponds to the 5-position.

Hydrolysis of Ester Precursors to Yield this compound

An alternative and widely used method for obtaining the final carboxylic acid is through the hydrolysis of its corresponding ester. This approach can be advantageous as esters are often easier to purify than carboxylic acids and can serve as protecting groups for the carboxylic acid functionality during other synthetic steps.

The synthesis would first focus on preparing the methyl or ethyl ester of this compound. Once the fully substituted ester is obtained, it can be hydrolyzed to the desired carboxylic acid. The hydrolysis is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide sserc.org.uksserc.org.ukchegg.comyoutube.com. The reaction results in the formation of the sodium salt of the benzoic acid. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, precipitates the free this compound, which can then be isolated by filtration sserc.org.uksserc.org.ukchegg.comyoutube.com.

Reaction Step Reagents and Conditions Product
Ester Hydrolysis1. NaOH (aq), heat (reflux) 2. HCl (aq)This compound

Regioselective O-Alkylation Procedures for Ethoxy and Methoxy Group Incorporation

The regioselective incorporation of the ethoxy and methoxy groups is a critical aspect of the synthesis. In many synthetic routes, the methoxy group is already present in the starting material, such as in vanillin or isovanillin derivatives. The challenge then lies in the selective alkylation of a hydroxyl group to introduce the ethoxy group.

For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a key precursor, is often achieved through the O-ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an ethylating agent like ethyl bromide or diethyl sulfate google.com. The use of a phase-transfer catalyst can enhance the reaction rate and yield google.com. The hydroxyl group at the 3-position is more acidic and sterically accessible, allowing for its selective ethylation over other potential reaction sites. A similar strategy can be applied to the synthesis of gefitinib, starting from methyl 3-hydroxy-4-methoxybenzoate, which is alkylated with 1-bromo-3-chloropropane mdpi.com.

Starting Material Alkylating Agent Base Product
IsovanillinEthyl bromideSodium hydroxide3-Ethoxy-4-methoxybenzaldehyde
3,5-dihydroxybenzoic acidDimethyl sulfatePotassium carbonate3,5-dimethoxybenzoic acid chemicalbook.com
Methyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropanePotassium carbonateMethyl 3-(3-chloropropoxy)-4-methoxybenzoate mdpi.com

Advanced Iodination Methodologies

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the iodination of aromatic compounds. These advanced methodologies offer alternatives to traditional iodination techniques and can be applied to the synthesis of this compound.

Direct C–H Activation and Ortho-Iodination Approaches for Benzoic Acids

Direct C–H activation has emerged as a powerful tool for the functionalization of aromatic rings. In the context of synthesizing this compound, this approach allows for the direct introduction of the iodine atom at the desired position on the 3-ethoxy-4-methoxybenzoic acid backbone, ortho to the directing carboxylic acid group.

Various transition metal catalysts, particularly those based on iridium and palladium, have been shown to be effective for the ortho-iodination of benzoic acids researchgate.net. These catalytic systems often utilize a directing group, in this case, the carboxylic acid, to guide the iodinating agent to the ortho position. The use of an appropriate iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in conjunction with the catalyst, allows for the selective C-H iodination. These methods are often characterized by mild reaction conditions and high regioselectivity, making them attractive for the synthesis of complex molecules like this compound.

Catalyst System Iodine Source Key Features
Iridium complexesN-Iodosuccinimide (NIS)High regioselectivity for ortho-iodination, mild reaction conditions.
Palladium(II) catalystsPotassium iodide (KI)Effective for ortho-iodination in aqueous media researchgate.net.

Transition-Metal Catalysis in Regioselective Iodination (e.g., Iridium-Catalyzed Systems)

Transition-metal catalysis offers a powerful strategy for the direct and selective functionalization of C-H bonds, a key step in synthesizing complex molecules like this compound. Iridium-catalyzed systems, in particular, have demonstrated remarkable efficiency and selectivity in the ortho-iodination of benzoic acid derivatives.

The carboxylic acid moiety within the substrate acts as a directing group, guiding the iridium catalyst to activate and functionalize the C-H bonds in the ortho positions. This directed approach ensures high regioselectivity, which is crucial for the synthesis of specifically substituted aromatic rings. A catalytic method utilizing a commercially available iridium precatalyst, [Cp*IrCl2]2, has been shown to be effective for the ortho-monoiodination of a variety of para- and meta-substituted benzoic acids. Even in substrates containing other potential directing groups, the carboxylic acid preferentially directs the iodination.

These iridium-catalyzed reactions are notable for their mild conditions, often proceeding at room temperature and being tolerant of both air and moisture, which simplifies the experimental setup. pharmasalmanac.com A protocol using a simple, ligand-less Ir(III) catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) solvent allows for the selective ortho-iodination of various benzoic acids in the absence of any base or additive. pharmafeatures.com Mechanistic studies suggest that these transformations can proceed through an Ir(III)/Ir(V) catalytic cycle, with the solvent playing a unique and crucial role in the C-H activation process. pharmafeatures.com

The table below summarizes typical conditions and outcomes for iridium-catalyzed ortho-monoiodination of benzoic acid derivatives, showcasing the high selectivity achieved.

Catalyst SystemIodinating AgentSolventTemperatureSelectivity (mono/di)Reference
[CpIrCl2]2 / AgOAcNISHFIPRoom Temp>20:1
Ir(III) ComplexNISHFIPRoom TempHigh pharmafeatures.com
CpIr(H2O)32NISHFIPRoom Temp>20:1 dtu.dk

This table is interactive and can be sorted by column. NIS: N-Iodosuccinimide; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol; AgOAc: Silver Acetate; OTf: Trifluoromethanesulfonate.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound can be approached through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. This involves using safer solvents, minimizing waste, and improving energy efficiency.

Aqueous-Phase Ethoxylation Techniques for Benzoic Acid Derivatives

One of the key transformations in the synthesis of the target molecule is ethoxylation, specifically the conversion of a hydroxyl group to an ethoxy group. Traditionally, the Williamson ether synthesis is used, which involves an alkoxide and an alkyl halide. wikipedia.org Performing this reaction in an aqueous medium is a significant step towards a greener process. A convenient method for the synthesis of an ether from 4-hydroxy benzoic acid has been developed using a surfactant as a catalyst in water. researchgate.net The surfactant forms micelles, which create a localized organic environment that facilitates the reaction between water-insoluble organic compounds, thereby enhancing reactivity and allowing the reaction to proceed in a bulk aqueous phase. researchgate.net This approach avoids the use of volatile and often hazardous organic solvents.

Exploration of Solvent-Free and Catalyst-Free Conditions in Related Benzoic Acid Transformations

Pushing the principles of green chemistry further involves exploring reactions that minimize or eliminate the need for both solvents and catalysts. Such solvent-less technologies have numerous advantages, directly addressing the green chemistry principles of using safer solvents and preventing waste. google.com For instance, the synthesis of 3-bromobenzoic acid has been successfully achieved under solvent- and catalyst-free conditions using sonication, an alternative energy source. google.com Another innovative, catalyst-free transformation is the conversion of benzoic acid to phenol, which occurs instantaneously in aqueous microdroplets, highlighting how unique reaction environments can facilitate reactions without traditional reagents. researchgate.net These examples demonstrate the potential for developing novel, environmentally benign synthetic routes for related iodo-benzoic acid derivatives.

Atom Economy and Environmental Impact Assessments of Synthetic Pathways

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. gd3services.comacs.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. wikipedia.org

To illustrate, consider a hypothetical two-step synthesis of the target molecule starting from 4-hydroxy-3-methoxybenzoic acid:

Ethoxylation (Williamson Synthesis): 4-hydroxy-3-methoxybenzoic acid + Ethyl Bromide + NaOH → 4-ethoxy-3-methoxybenzoic acid + NaBr + H₂O

Iodination: 4-ethoxy-3-methoxybenzoic acid + I₂ + (Oxidant) → this compound + Byproducts

The table below presents a simplified atom economy calculation for the ethoxylation step, which is a substitution reaction and typically has lower atom economy than an addition reaction.

ReactantFormulaMolecular Weight ( g/mol )ProductFormulaMolecular Weight ( g/mol )
4-hydroxy-3-methoxybenzoic acidC₈H₈O₄168.15This compoundC₁₀H₁₁IO₄322.10
Ethyl BromideC₂H₅Br108.97
Sodium HydroxideNaOH40.00
Total Reactant Mass 317.12 Desired Product Mass 322.10 (Incorrect calculation)

The traditional industrial production of benzoic acid often relies on the oxidation of toluene, a process that utilizes petroleum-derived compounds and can lead to the emission of greenhouse gases and the generation of hazardous waste. torvergata.itcatalysts.com Adopting greener synthetic pathways, such as those employing aqueous media or catalyst-free conditions, can significantly mitigate this environmental impact. torvergata.it

Considerations for Industrial Scale-Up and Process Efficiency

Translating a laboratory synthesis to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and process efficiency. pharmafeatures.com The transition from a lab-scale reaction to a large-scale process is not merely a matter of increasing the quantities of reagents. mdpi.com

Key factors for the industrial scale-up of a synthesis for this compound include:

Catalyst Management: For transition-metal catalyzed steps like iridium-catalyzed iodination, the cost, recovery, and reuse of the catalyst are critical economic factors. catalysts.com Ensuring catalyst stability and maintaining performance consistency at a large scale are significant engineering challenges.

Process Intensification: Shifting from traditional batch reactors to continuous flow processes can offer superior heat transfer, enhanced mixing, and better control over reaction parameters. pharmasalmanac.compharmafeatures.com This often leads to higher yields, improved safety, and simpler purification. pharmasalmanac.com Continuous flow chemistry is particularly advantageous for scaling photochemical or highly exothermic reactions. pharmafeatures.commdpi.com

Reaction Kinetics and Mixing: Inefficient mixing on a large scale can lead to slower reaction kinetics, increased byproduct formation, or even reaction stalling. catalysts.com The design of the reactor and the agitation method are crucial to ensure homogeneity and efficient mass transfer, especially in multiphase systems. catalysts.com

Downstream Processing: The efficiency of a synthesis is also determined by the ease of purification of the final product. Developing a scalable route involves minimizing complex purification steps like silica gel chromatography and designing crystallization processes that yield a high-purity product. torvergata.it For benzoic acid production, methods like crystallization and distillation are key purification steps.

The ultimate goal in process development is to design a robust, reproducible, and compliant manufacturing process that minimizes production costs while maximizing yield and quality. torvergata.it

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 5 Iodo 4 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a range of transformations, including the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification of 3-Ethoxy-5-iodo-4-methoxybenzoic acid can be achieved through various established protocols. The classical Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a primary method. This equilibrium-driven process often requires an excess of the alcohol or the removal of water to achieve high yields. For substituted benzoic acids, including those with both electron-donating and withdrawing groups, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay have been shown to be effective, particularly under solvent-free conditions. ijstr.org Microwave-assisted organic synthesis (MAOS) represents a modern alternative that can significantly accelerate reaction times and improve yields, even for equilibrium-limited reactions like esterification. researchgate.netusm.my For instance, sealed-vessel microwave conditions have been optimized for the esterification of substituted benzoic acids, demonstrating that primary alcohols generally provide higher yields compared to secondary or tertiary alcohols. researchgate.netusm.my

The reverse reaction, hydrolysis, can be catalyzed by either acid or base to regenerate the carboxylic acid from its ester. While acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification, base-promoted hydrolysis (saponification) is an irreversible process that goes to completion. The reactivity of benzoate (B1203000) esters towards hydrolysis is influenced by steric hindrance around the carbonyl group. Esters of highly substituted benzoic acids can be resistant to standard hydrolysis conditions. cdnsciencepub.comcdnsciencepub.com For such sterically hindered esters, more rigorous methods may be necessary, such as using potassium tert-butoxide in dimethyl sulfoxide (DMSO) or employing non-aqueous systems like sodium hydroxide in a methanol/dichloromethane solvent mixture at room temperature. arkat-usa.orgtandfonline.com

Table 1: Comparison of Esterification Methods for Benzoic Acids

Method Catalyst/Conditions Advantages Disadvantages
Fischer-Speier Strong acid (e.g., H₂SO₄), excess alcohol, heat Inexpensive reagents, simple procedure Equilibrium-limited, may require harsh conditions
Solid Acid Catalyst Modified Montmorillonite K10 Heterogeneous catalyst (easy removal), solvent-free option ijstr.org Catalyst preparation required

| Microwave-Assisted | Sealed vessel, acid catalyst, elevated temperature/pressure | Rapid reaction times, improved yields researchgate.net | Requires specialized equipment |

The direct condensation of a carboxylic acid with an amine to form an amide is thermally demanding and generally inefficient. Consequently, the carboxylic acid moiety of this compound must first be "activated". This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classical reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com To suppress side reactions and reduce potential racemization when coupling amino acids, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com

More modern coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU). luxembourg-bio.com These reagents react with the carboxylic acid to form activated esters, which then readily couple with amines to form the desired amide bond. bachem.com Studies have shown that reagents like COMU and TPTU are effective for a broad range of substrates, including the coupling of benzoic acid with various amines, even under aqueous conditions. luxembourg-bio.com The choice of reagent and reaction conditions is often substrate-dependent, necessitating screening to identify the optimal system for a specific transformation. luxembourg-bio.com

Table 2: Selected Amide Coupling Reagents for Aromatic Acids

Reagent Class Examples Mechanism of Action Common Additives
Carbodiimides DCC, DIC, EDC Forms O-acylisourea intermediate HOBt, Oxyma Pure
Phosphonium Salts BOP, PyBOP Forms phosphonium active ester Base (e.g., DIPEA)
Uronium/Aminium Salts HBTU, HATU, COMU, TPTU Forms uronium/aminium active ester Base (e.g., DIPEA, NMM) bachem.com

| Other | EEDQ, CDI, T3P | Forms mixed anhydrides or acylimidazolides | Base may be required |

The carboxylic acid group of this compound can be reduced to the corresponding primary benzyl alcohol. This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of carboxylic acids to alcohols. quora.com Milder borohydride reagents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids on their own but can be effective when used in combination with additives like bromine in a solvent such as tetrahydrofuran (THF). sci-hub.se Alternatively, catalytic hydrogenation over heterogeneous catalysts can achieve this reduction, with systems like platinum on tin oxide (Pt/SnO₂) showing high selectivity for the formation of benzyl alcohol from benzoic acid under mild conditions. qub.ac.uk

A more advanced transformation is deoxygenative hydroboration, which reduces the carboxylic acid group to the methyl group level. This reaction can be achieved under remarkably mild, catalyst- and solvent-free conditions using reagents like pinacolborane (HBpin). nih.govacs.org This method represents an attractive and facile pathway for the complete reduction of the carboxylic acid function. Furthermore, photoredox-mediated deoxygenative strategies have emerged, allowing aromatic carboxylic acids to be converted into acyl radicals, which can then participate in further carbon-carbon bond-forming reactions. nih.govchemrxiv.org

Reactivity at the Aromatic Core

The substitution pattern on the benzene (B151609) ring of this compound governs its reactivity towards substitution reactions at the aromatic core.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are controlled by the electronic properties of the substituents already present on the ring. In this compound, there are four substituents whose directing effects must be considered.

-OCH₂CH₃ (Ethoxy) and -OCH₃ (Methoxy): These are strong activating groups due to their ability to donate electron density to the ring via resonance (+M effect). They strongly direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comchemistrytalk.org

-COOH (Carboxylic Acid): This is a deactivating group because it withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. fiveable.mewikipedia.org

The sole unsubstituted position on the ring is C6. Analyzing the directing effects of each substituent with respect to this position reveals a consensus:

The C6 position is ortho to the powerful activating methoxy (B1213986) group at C4.

The C6 position is para to the powerful activating ethoxy group at C3.

The C6 position is ortho to the ortho, para-directing iodo group at C5.

The C6 position is meta to the meta-directing carboxylic acid group at C1.

All existing functional groups either strongly activate or direct an incoming electrophile towards the C6 position. The synergistic effect of the two potent activating alkoxy groups overwhelmingly favors substitution at this site. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur with high regioselectivity at the C6 position. libretexts.org

Table 3: Directing Effects of Substituents on this compound

Substituent Position Type Directing Effect
-COOH C1 Deactivating meta
-OCH₂CH₃ C3 Activating ortho, para
-OCH₃ C4 Activating ortho, para

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is the conceptual opposite of EAS; it is facilitated by electron-withdrawing groups (EWGs) and disfavored by electron-donating groups (EDGs). masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to be efficient, strong EWGs must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the potential leaving group is the iodo substituent. Iodine is a reasonable leaving group in SNAr reactions, generally being more reactive than bromine or chlorine. libretexts.org

However, the electronic environment of the ring is highly unfavorable for this reaction. The ring is substituted with two powerful electron-donating groups (ethoxy and methoxy), which deactivate the ring towards nucleophilic attack. While the carboxylic acid group is electron-withdrawing, it is located meta to the iodo group and thus cannot provide resonance stabilization to the anionic intermediate formed upon nucleophilic attack at C5. Given the presence of the strongly activating alkoxy groups, this compound is a poor substrate for the SNAr mechanism. Displacement of the iodo group by a nucleophile would likely require extremely harsh reaction conditions or proceed through an alternative, high-energy pathway such as an elimination-addition (benzyne) mechanism.

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The aryl iodide functionality of this compound makes it an ideal partner for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For a structurally similar compound, 3-iodo-4-methoxybenzoic acid methyl ester, successful Suzuki-Miyaura coupling with sterically hindered arylboronic esters has been reported, highlighting the feasibility of this reaction for the title compound.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of arylalkynes. The electron-rich nature of the aromatic ring in this compound is generally favorable for the oxidative addition step in the catalytic cycle.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. The reaction is tolerant of a wide range of functional groups, and the alkoxy and carboxylic acid moieties in the title compound are expected to be compatible with typical Heck conditions.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin reagent. This reaction is known for its mild conditions and tolerance of a wide array of functional groups.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Organoboron Reagent Pd catalyst, Base Biaryl
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne
Heck Alkene Pd catalyst, Base Substituted Alkene

This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to aryl iodides.

Beyond palladium, other transition metals such as copper, nickel, and iron can also catalyze cross-coupling reactions of aryl iodides.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. While historically requiring harsh conditions, modern ligand systems have enabled these reactions to proceed under milder conditions.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-couplings of aryl iodides with various partners, including organozinc and Grignard reagents, are well-established.

Iron-Catalyzed Couplings: Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium and nickel catalysis. Iron catalysts have been shown to be effective in coupling aryl halides with a variety of nucleophiles.

Oxidative Transformations

The electron-rich aromatic ring and the iodo substituent of this compound are susceptible to oxidative transformations.

The oxidation of aryl iodides can lead to the formation of hypervalent iodine compounds, which are themselves powerful oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can oxidize the iodine atom to an iodoxy group (-IO₂).

Furthermore, the electron-rich aromatic ring can be susceptible to oxidative dearomatization under certain conditions, particularly in the presence of strong oxidizing agents. The alkoxy groups enhance the electron density of the ring, making it more prone to oxidation compared to unsubstituted benzoic acid. However, the carboxylic acid group is deactivating and can offer some protection against ring oxidation.

In some instances, oxidative conditions can lead to the cleavage of the alkoxy groups, particularly the methoxy group, as discussed in section 3.3.1. Additionally, under harsh oxidative conditions, degradation of the benzene ring can occur.

Oxidation of Aromatic Ring and Alkoxy Substituents

The oxidation of this compound can proceed via several pathways, targeting either the aromatic ring or the alkoxy substituents. The electron-donating nature of the ethoxy and methoxy groups activates the benzene ring, making it susceptible to electrophilic attack and oxidation. libretexts.orgmsu.edulibretexts.orglasalle.eduyoutube.com However, the benzene ring itself is relatively resistant to strong oxidizing agents like potassium permanganate (B83412), which tend to oxidize alkyl side chains instead. libretexts.orglibretexts.org

Under typical oxidative conditions, the primary site of reaction is often the iodine atom, leading to hypervalent iodine species rather than oxidation of the aromatic ring or the alkoxy groups. The alkoxy groups themselves are generally stable to mild oxidizing agents. However, under more forceful conditions, degradation of the aromatic system can occur. For instance, studies on the oxidative treatment of substituted aromatic compounds have shown that radical species can lead to ring-cleavage products. nih.govresearchgate.net The presence of electron-donating groups like methoxy can influence the reaction pathways, sometimes leading to the formation of phenolic compounds through hydroxylation of the ring. nih.gov

The susceptibility of the alkyl portion of the alkoxy groups to oxidation is also a consideration. While the methyl and ethyl groups of the methoxy and ethoxy substituents are generally stable, strong oxidizing conditions can potentially lead to their degradation. google.com However, the reactivity of the iodine atom typically dominates, making the formation of hypervalent iodine compounds the more probable outcome under controlled oxidative conditions.

Formation of Hypervalent Iodine Derivatives from this compound Precursors

The iodine atom in this compound serves as a key reactive center for the formation of hypervalent iodine compounds. These compounds, where the iodine atom exists in a higher oxidation state (typically +3 or +5), are valuable reagents in organic synthesis. arkat-usa.orgthieme-connect.de The synthesis of hypervalent iodine(III) derivatives, such as (diacetoxyiodo)arenes, is a common transformation for iodoarenes. thieme-connect.denih.govnih.gov

Several methods are available for the oxidation of iodoarenes to their corresponding (diacetoxyiodo)arenes. These methods often employ oxidizing agents in the presence of acetic acid. Common oxidants include:

Peracetic acid: This is a standard but often slow method. arkat-usa.org

Sodium periodate: An effective oxidant for this transformation. nih.gov

Sodium percarbonate: A safe and efficient alternative. nih.gov

Potassium peroxodisulfate: A powerful oxidizing agent that can facilitate the reaction. thieme-connect.de

m-Chloroperoxybenzoic acid (mCPBA): Often used in combination with acids like trifluoromethanesulfonic acid to generate highly reactive iodine(III) species for the synthesis of diaryliodonium salts. diva-portal.org

Oxone: Used in conjunction with sulfuric acid for the synthesis of diaryliodonium salts. beilstein-journals.org

The presence of electron-donating ethoxy and methoxy groups on the aromatic ring of this compound is expected to facilitate the oxidation of the iodine atom, making the formation of hypervalent iodine derivatives more favorable compared to iodoarenes with electron-withdrawing groups. beilstein-journals.org These hypervalent iodine derivatives can then serve as precursors for other important classes of compounds, such as diaryliodonium salts, which are potent arylating agents. diva-portal.orgdiva-portal.orgbeilstein-journals.org The general scheme for the formation of a (diacetoxyiodo)arene from an iodoarene is depicted below:

ReactantOxidizing Agent/ConditionsProduct
Ar-IOxidant, Acetic AcidAr-I(OAc)2

The resulting hypervalent iodine compounds derived from this compound can be isolated and used in subsequent synthetic transformations. For example, they can react with other arenes to form unsymmetrical diaryliodonium salts. diva-portal.org

Influence of Solvent Environment on Reaction Kinetics and Selectivity

The solvent environment exerts a significant influence on both the rate and selectivity of chemical reactions involving this compound. The choice of solvent can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. tutorchase.comwikipedia.orgresearchgate.netresearchgate.net

In reactions involving the formation of charged intermediates, such as the synthesis of hypervalent iodine compounds or subsequent reactions of these species, the polarity of the solvent is a critical factor. wikipedia.orgresearchgate.netquora.com

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating both cations and anions. In reactions where a charged intermediate is formed, such as the formation of an iodonium (B1229267) ion during the synthesis of diaryliodonium salts, polar protic solvents can stabilize this intermediate, thereby increasing the reaction rate. tutorchase.comquora.com

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess dipoles that can stabilize charged species but lack acidic protons. They are particularly effective at solvating cations. In nucleophilic substitution reactions, polar aprotic solvents can enhance the reactivity of anionic nucleophiles by not solvating them as strongly as protic solvents do. quora.com For the formation of hypervalent iodine compounds, solvents like acetonitrile are commonly used. arkat-usa.org

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at solvating charged species. Reactions that proceed through nonpolar transition states or involve radical mechanisms may be favored in nonpolar solvents.

The effect of the solvent on reaction selectivity is also crucial. For instance, in the synthesis of unsymmetrical diaryliodonium salts from a hypervalent iodine precursor derived from this compound and another arene, the solvent can influence the regioselectivity of the arylation reaction. The solvent can affect the aggregation state of the reactants and the relative energies of different reaction pathways, leading to different product distributions.

The following table summarizes the general influence of solvent polarity on reaction rates:

Reaction TypeChange in Charge in Transition StateEffect of Increasing Solvent Polarity on Rate
Formation of charged species from neutral reactantsIncreaseIncrease wikipedia.org
Reaction of a charged and a neutral reactantDispersion of chargeSlight Decrease
Reaction of two oppositely charged reactantsDecrease/NeutralizationDecrease wikipedia.org

Therefore, the selection of an appropriate solvent is a key parameter in controlling the outcome of chemical transformations involving this compound, allowing for the optimization of reaction rates and the selective formation of desired products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed map of the atomic connectivity can be constructed. For 3-Ethoxy-5-iodo-4-methoxybenzoic acid, a comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show two singlets for the two non-equivalent aromatic protons. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The methoxy (B1213986) group will appear as a sharp singlet, and the acidic proton of the carboxylic acid will be a broad singlet, often exchangeable with D₂O.

Predicted ¹H NMR Data for this compound:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H ~7.5 - 7.8 Singlet N/A
Ar-H ~7.2 - 7.5 Singlet N/A
-OCH₃ ~3.9 Singlet N/A
-OCH₂CH₃ ~4.1 Quartet ~7.0
-OCH₂CH₃ ~1.4 Triplet ~7.0

Note: Predicted values are based on the analysis of similar compounds such as 4-methoxybenzoic acid and other substituted benzoic acids. Actual experimental values may vary. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the carbonyl carbon, the six aromatic carbons (with the iodinated carbon having a significantly lower chemical shift), the methoxy carbon, and the two carbons of the ethoxy group.

Predicted ¹³C NMR Data for this compound:

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~168 - 172
C-I ~90 - 100
C-OR (Aromatic) ~150 - 160
C-H (Aromatic) ~110 - 130
C-COOH (Aromatic) ~125 - 135
-OCH₃ ~56
-OCH₂CH₃ ~64

Note: Predicted values are based on data from analogous compounds like 4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid. chemicalbook.comrsc.org

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the aromatic C-H signals and the carbons of the ethoxy and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to the surrounding quaternary carbons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Predicted IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching, H-bonded 3300 - 2500 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 2980 - 2850
C=O (Carboxylic Acid) Stretching 1710 - 1680
C=C (Aromatic) Stretching 1600, 1475
C-O (Carboxylic Acid/Ether) Stretching 1300 - 1000

Note: These predictions are based on the typical IR absorption frequencies for substituted benzoic acids and aromatic ethers.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₁IO₄), the molecular weight is 338.09 g/mol . The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 338.

The fragmentation pattern would likely involve the loss of various groups. Common fragmentation pathways for such molecules include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak.

Loss of an ethyl radical (•C₂H₅) from the ethoxy group to give an [M-29]⁺ peak.

Loss of a hydroxyl radical (•OH) from the carboxylic acid to give an [M-17]⁺ peak.

Loss of a carboxyl group (•COOH) to give an [M-45]⁺ peak.

A peak corresponding to the iodine atom at m/z 127. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of crystalline materials. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby defining the exact molecular geometry and conformational preferences of this compound in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3,4-dimethoxybenzoic acid, provides a reliable model for its expected structural features. For instance, the crystal structure of 3,4-dimethoxybenzoic acid reveals that the carboxylic acid group is nearly coplanar with the benzene (B151609) ring. researchgate.net It is anticipated that this compound would adopt a similar planar conformation, which is a common feature among benzoic acid derivatives. researchgate.net The ethoxy and methoxy groups, due to the flexibility of their C-O bonds, may exhibit some degree of conformational disorder within the crystal lattice.

Expected Crystallographic Parameters (based on analogous structures):

Crystal System: Likely to be monoclinic or triclinic, which are common for organic molecules. researchgate.net

Space Group: Centrosymmetric space groups like P2₁/c or P-1 are frequently observed for benzoic acids due to the formation of centrosymmetric dimers. researchgate.net

Unit Cell Dimensions: These would be unique to the compound and would be determined from the diffraction experiment.

The precise data obtained from SC-XRD would be presented in a crystallographic information file (CIF), containing detailed atomic coordinates, displacement parameters, and other structural information.

Powder X-ray Diffraction for Bulk Material Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern to a theoretical pattern calculated from SC-XRD data confirms the identity of the bulk material.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from known impurities or other polymorphic forms confirms the purity of the sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial as polymorphs can have different physical properties.

A representative PXRD pattern would display a series of peaks at characteristic 2θ values, with their relative intensities corresponding to the crystal structure.

Interactive Data Table: Example PXRD Data Interpretation

2θ Angle (°) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl) Interpretation
15.25.8285(011)Strong reflection from a major crystal plane.
20.54.33100(200)The most intense peak, often used for identification.
25.83.4560(211)Another significant reflection.
28.93.0945(122)A moderately intense peak.
31.72.8230(310)A weaker reflection.

Note: This is a hypothetical data table to illustrate the type of information obtained from a PXRD experiment.

Analysis of Intermolecular Interactions within the Crystal Lattice (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The most prominent intermolecular interaction in benzoic acids is the formation of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net

Halogen Bonding: The presence of an iodine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region (σ-hole) on the iodine atom and a nucleophilic atom, such as an oxygen or nitrogen. acs.org In the case of this compound, C-I···O interactions between the iodine and an oxygen atom of a neighboring molecule (either from a carbonyl or an ether group) are highly probable. nih.govnih.gov The strength of this interaction can be significant, with I···O contacts often being shorter than the sum of their van der Waals radii. nih.gov

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent benzene rings are involved. The geometry of these interactions can be face-to-face or offset.

Carboxylic Acid Dimer Formation and Supramolecular Synthons

A key feature in the crystal structures of most carboxylic acids is the formation of a robust supramolecular synthon: the hydrogen-bonded dimer. researchgate.net Two molecules of this compound are expected to form a centrosymmetric dimer through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. researchgate.netresearchgate.net This dimer is a highly predictable and stable structural motif that often dictates the primary organization of molecules in the crystal.

Influence of Substituents on Non-Covalent Interactions and Packing Arrangements

The substituents on the benzene ring—ethoxy, iodo, and methoxy—play a crucial role in modulating the intermolecular interactions and influencing the final crystal packing.

Ethoxy and Methoxy Groups: These electron-donating groups can influence the electronic properties of the aromatic ring and participate in weaker C-H···O hydrogen bonds. Their steric bulk will also impose constraints on the possible packing arrangements, preventing overly close packing and potentially leading to the formation of channels or layers within the crystal structure. The interplay between the attractive forces of hydrogen and halogen bonding and the steric hindrance from the alkoxy groups will ultimately determine the most stable crystal packing. Studies on related substituted benzoic acids have shown that even small changes in substituents can lead to different packing arrangements and polymorphism. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in probing the electronic structure and related properties of molecules. For a substituted aromatic compound like 3-Ethoxy-5-iodo-4-methoxybenzoic acid, these calculations can predict its stability, reactivity, and the nature of its intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide a wealth of information. mdpi.com

Electronic Structure: DFT can be used to calculate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For instance, studies on other substituted benzoic acids have shown that electron-withdrawing groups tend to lower the LUMO energy, increasing the molecule's electrophilicity. mdpi.com

Stability: The relative stability of different conformers of this compound, particularly concerning the orientation of the ethoxy and carboxylic acid groups, can be determined by comparing their DFT-calculated total energies.

Reactivity Predictions: Reactivity descriptors derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For this molecule, the aromatic ring, the carboxylic acid group, and the iodine atom are all potential sites for chemical reactions. The calculated atomic charges and Fukui indices would highlight which atoms are more susceptible to attack. For example, in electrophilic aromatic substitution, the positions on the benzene (B151609) ring with the highest HOMO coefficient amplitudes would be the most reactive. mdpi.com

Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DInfluences intermolecular interactions and solubility

Note: The values in this table are illustrative for a substituted benzoic acid and are not specific experimental or calculated values for this compound.

The iodine substituent in this compound introduces the possibility of forming halogen bonds, which are non-covalent interactions where the iodine atom acts as a Lewis acid. beilstein-journals.org Computational modeling is essential for characterizing these interactions.

Halogen Bonding: In the solid state or in solution, the iodine atom can interact with Lewis bases, such as the oxygen or nitrogen atoms of other molecules. beilstein-journals.orgnih.gov The strength and geometry of these halogen bonds can be modeled using high-level ab initio methods or DFT. These calculations can determine the interaction energies, bond lengths, and angles, which are characteristic of halogen bonds (e.g., a nearly linear C-I···X angle, where X is the halogen bond acceptor). nih.gov Studies on similar iodo-substituted aromatic compounds have quantified these interactions, revealing their significant role in crystal packing and supramolecular assembly. nih.govmdpi.com For example, short I···O interactions have been observed in the crystal structures of other 2-iodo-phenyl derivatives. mdpi.com

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or chains in the solid state and in non-polar solvents. bohrium.com Computational models can predict the energies and geometries of these hydrogen-bonded structures.

Illustrative Intermolecular Interaction Data

Interaction TypeIllustrative Interaction Energy (kcal/mol)Illustrative Distance (Å)
O-H···O (Carboxylic acid dimer)-10 to -151.6 - 1.8 (H···O)
C-I···O (Halogen bond)-3 to -72.9 - 3.2 (I···O)
π-π Stacking-2 to -53.3 - 3.8 (Interplanar)

Note: The values in this table are illustrative and represent typical ranges for these types of interactions in related molecules. They are not specific to this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Solution Behavior

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamics in different environments, such as in various solvents. unimi.itresearchgate.net

Conformational Space: MD simulations can explore the different conformations of the molecule by simulating its movements at a given temperature. This is particularly useful for understanding the flexibility of the ethoxy group and the rotation around the C-C bond connecting the carboxylic group to the aromatic ring. researchgate.net

Solution Behavior: In solution, MD simulations can reveal how the solvent molecules arrange themselves around the solute and how the solute molecules interact with each other. ucl.ac.uknih.gov For example, simulations could show whether the carboxylic acid groups form dimers or if they preferentially interact with polar solvent molecules. The General Amber Force Field (GAFF) is often used for modeling organic molecules like benzoic acid derivatives in such simulations. ucl.ac.uk Studies on benzoic acid have shown that in its neutral form, it tends to adsorb at the air-water interface, while the deprotonated benzoate (B1203000) form is more solvated in the bulk water. nih.gov

Crystal Structure Prediction and Polymorphism Studies for this compound

Predicting the crystal structure of an organic molecule from its chemical diagram is a significant challenge in computational chemistry, but one that offers immense rewards in materials science and pharmaceuticals. nih.govrsc.org

Crystal Structure Prediction (CSP): CSP methods involve generating a large number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. rsc.org For this compound, these calculations would need to accurately model the interplay of hydrogen bonding (from the carboxylic acid), halogen bonding (from the iodine), and van der Waals interactions. The resulting predicted structures would provide hypotheses for the experimentally observed crystal form.

Polymorphism: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. rsc.org Each polymorph has a different crystal structure and, consequently, different physical properties. CSP can be used to explore the potential for polymorphism in this compound by identifying multiple low-energy crystal structures. nih.govrsc.org While direct studies on this molecule are lacking, research on other benzoic acid derivatives has successfully used CSP to understand and identify different polymorphic forms. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states.

Reaction Mechanisms: For reactions involving this compound, such as esterification of the carboxylic acid, nucleophilic substitution of the iodine, or electrophilic substitution on the aromatic ring, DFT calculations can be used to map out the entire reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. For example, computational studies on the reactions of benzoic acid with various radicals have detailed the addition and abstraction pathways and their corresponding energy barriers. nih.gov

Transition State Theory: By calculating the energy of a transition state, the activation energy for a reaction can be determined, which is crucial for predicting the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational studies have been used to rationalize the stereochemical outcomes of reactions by comparing the energies of different transition state structures. nih.gov

Structure Reactivity Relationships Srr of 3 Ethoxy 5 Iodo 4 Methoxybenzoic Acid and Its Derivatives

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 3-ethoxy-5-iodo-4-methoxybenzoic acid allows for a systematic investigation of how structural modifications impact its chemical and physical properties. These modifications can be broadly categorized into variations of the substituents on the aromatic ring and derivatization of the carboxylic acid group.

Variations in Alkoxy Chain Length and Positional Isomers (e.g., Propoxy Analogues, 4-Ethoxy-3-iodo-5-methoxybenzoic acid)

The synthesis of analogues with different alkoxy chain lengths, such as a propoxy group instead of an ethoxy group, can be achieved through Williamson ether synthesis. This typically involves the alkylation of a corresponding dihydroxybenzoic acid precursor. For instance, the synthesis of a propoxy analogue would likely start from 3,4-dihydroxy-5-iodobenzoic acid, which would be selectively alkylated.

The synthesis of positional isomers, such as 4-ethoxy-3-iodo-5-methoxybenzoic acid, would require a different synthetic strategy, likely starting from a different precursor like 3,5-dihydroxy-4-methoxybenzoic acid. The iodination step would then be directed by the existing alkoxy groups on the ring. The general approach to synthesizing such polysubstituted benzoic acids often involves a multi-step sequence that may include:

Alkylation: Introducing the ethoxy or propoxy group onto a phenolic precursor using an appropriate alkyl halide (e.g., ethyl iodide or propyl bromide) in the presence of a base.

Iodination: Introducing an iodine atom onto the aromatic ring. This is often achieved using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent. The position of iodination is directed by the existing substituents.

Oxidation: If the precursor contains an aldehyde or a methyl group, it would need to be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid.

A plausible synthetic route to an analogue like 3-propoxy-5-iodo-4-methoxybenzoic acid could start from isovanillin, which is first propylated at the hydroxyl group. The resulting 3-propoxy-4-methoxybenzaldehyde can then be iodinated, followed by oxidation of the aldehyde group to a carboxylic acid.

Table 1: Comparison of Alkoxy Analogues and Positional Isomers

Compound Name Structure Key Synthetic Precursor Potential Synthetic Variation
This compound this compound 3-Ethoxy-4-methoxybenzaldehyde (B45797) Ethylation of isovanillin, followed by iodination and oxidation.
3-Propoxy-5-iodo-4-methoxybenzoic acid 3-Propoxy-5-iodo-4-methoxybenzoic acid 3-Propoxy-4-methoxybenzaldehyde Propylation of isovanillin, followed by iodination and oxidation.
4-Ethoxy-3-iodo-5-methoxybenzoic acid 4-Ethoxy-3-iodo-5-methoxybenzoic acid 4-Ethoxy-3-methoxybenzoic acid Iodination of 4-ethoxy-3-methoxybenzoic acid.

Derivatization at the Carboxylic Acid Group (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group of this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, and hydrazides. These derivatizations are standard transformations in organic synthesis.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. For example, reacting this compound with methanol in the presence of sulfuric acid would yield methyl 3-ethoxy-5-iodo-4-methoxybenzoate.

Amides: Amide synthesis generally involves the activation of the carboxylic acid, followed by reaction with an amine. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to an acyl chloride. The reaction of 3-ethoxy-5-iodo-4-methoxybenzoyl chloride with ammonia would yield 3-ethoxy-5-iodo-4-methoxybenzamide.

Hydrazides: Hydrazides are typically synthesized by reacting an ester derivative with hydrazine hydrate. For instance, methyl 3-ethoxy-5-iodo-4-methoxybenzoate can be refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce 3-ethoxy-5-iodo-4-methoxybenzohydrazide.

Table 2: Common Derivatives of this compound

Derivative General Structure Typical Reagents for Synthesis
Ester R-COOR' Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄)
Amide R-CONR'R'' Amine (HNR'R''), Coupling Agent (e.g., DCC)
Hydrazide R-CONHNH₂ Hydrazine Hydrate (N₂H₄·H₂O) from the corresponding ester

R represents the 3-ethoxy-5-iodo-4-methoxyphenyl group.

Mechanistic Insights into the Impact of Substituent Modifications on Chemical Reactivity

The substituents on the benzene (B151609) ring of this compound have a profound effect on its chemical reactivity. The interplay of electronic and steric effects influences the electron density distribution in the molecule and dictates the pathways of chemical reactions.

Influence of Halogen and Alkoxy Groups on Electron Density and Reaction Pathways

The reactivity of the aromatic ring and the acidity of the carboxylic acid are modulated by the electronic effects of the ethoxy, methoxy (B1213986), and iodo substituents.

Halogen Group (Iodo): The iodine atom exhibits a dual electronic effect. It is electron-withdrawing through the inductive effect (-I effect) due to its electronegativity. However, it is also weakly electron-donating through resonance (+M effect) by sharing its lone pair of electrons with the aromatic ring. For halogens, the inductive effect generally outweighs the resonance effect, making iodine a deactivating group.

The combined effect of two electron-donating alkoxy groups and one deactivating iodo group results in a complex pattern of electron density on the aromatic ring. This distribution of electron density influences the acidity of the benzoic acid. Electron-withdrawing groups generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. google.comrsc.org Conversely, electron-donating groups tend to decrease acidity. google.comrsc.org In the case of this compound, the inductive withdrawal from the iodine atom would be expected to increase acidity, while the electron-donating nature of the alkoxy groups would decrease it. The net effect on the pKa would depend on the balance of these competing influences.

Table 3: Electronic Effects of Substituents on Benzoic Acid

Substituent Inductive Effect (-I) Resonance Effect (+M) Overall Effect on Acidity
-OCH₃, -OCH₂CH₃ Weakly withdrawing Strongly donating Decreases acidity
-I Moderately withdrawing Weakly donating Increases acidity

Stereoelectronic Effects in Transformations

Stereoelectronic effects, particularly steric hindrance, play a crucial role in the reactivity of this compound. The presence of substituents ortho to the carboxylic acid group can lead to a phenomenon known as the "ortho effect." cgchemistrysolutions.co.inscribd.comquora.comnih.gov

This effect describes the observation that ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. cgchemistrysolutions.co.inscribd.comquora.comnih.gov This is attributed to steric inhibition of resonance (SIR). cgchemistrysolutions.co.inquora.com The bulky ortho substituent (in this case, the ethoxy group) forces the carboxylic acid group to twist out of the plane of the benzene ring. nih.govwikipedia.org This rotation disrupts the π-conjugation between the carboxyl group and the aromatic ring.

While this destabilizes the acid form to some extent, it has a more significant effect on the stability of the conjugate base (the carboxylate anion). In the planar benzoate (B1203000) ion, the negative charge is delocalized over the two oxygen atoms. When the carboxylate group is twisted out of the plane, this resonance is still effective and is not in competition with resonance with the aromatic ring. This enhances the stability of the carboxylate anion, thereby increasing the acidity of the parent acid. cgchemistrysolutions.co.inquora.com

The steric hindrance from the ortho-ethoxy group and the adjacent iodo group can also influence the reactivity of the carboxylic acid itself. For instance, in reactions like esterification, the bulky substituents may hinder the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing down the reaction rate compared to a less substituted benzoic acid.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Role as a Key Synthetic Intermediate

While direct and extensive research on the specific applications of 3-Ethoxy-5-iodo-4-methoxybenzoic acid is not widely available in published literature, its structural features—a polysubstituted benzene (B151609) ring incorporating iodo, ethoxy, methoxy (B1213986), and carboxylic acid functionalities—position it as a valuable and versatile synthetic intermediate. The strategic placement of these groups allows for a range of chemical transformations, making it a potentially crucial building block in several areas of advanced chemical synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The presence of an iodine atom on the aromatic ring is a key feature that renders this compound a highly useful precursor for the construction of more complex organic molecules. Iodoarenes are well-established participants in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Notably, it can serve as a substrate in reactions such as:

Suzuki-Miyaura Coupling: This reaction would involve coupling the iodo-substituted benzoic acid with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgyoutube.com This is a powerful method for constructing biaryl systems, which are common motifs in many complex natural products and pharmaceuticals. libretexts.orgyoutube.com

Sonogashira Coupling: The iodo group can be coupled with a terminal alkyne in the presence of palladium and copper catalysts to form an arylethyne. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems, which are of interest for their electronic and photophysical properties. wikipedia.orglibretexts.org

Heck Coupling: This would involve the reaction of the iodoarene with an alkene to form a new, more substituted alkene, providing a route to extend carbon chains and introduce further functionality.

Buchwald-Hartwig Amination: The iodo group can be replaced by a nitrogen-containing nucleophile, enabling the synthesis of complex aniline (B41778) derivatives.

The ability to undergo these and other cross-coupling reactions makes this compound a versatile starting point for assembling intricate molecular architectures. The differential reactivity of the iodo group versus the carboxylic acid and ether functionalities allows for selective, stepwise modifications.

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

Substituted benzoic acid scaffolds are ubiquitous in medicinal chemistry and agrochemical research. wikipedia.org The specific arrangement of ethoxy, iodo, and methoxy groups on the benzoic acid core of this compound can impart unique physicochemical properties relevant to biological activity.

Although specific examples of its use are not prevalent, its structural motifs are found in various bioactive molecules. For instance, substituted benzoic acids are known to be key components in the development of:

Enzyme Inhibitors: The benzoic acid moiety can act as a pharmacophore, interacting with the active sites of enzymes. The substituents on the ring can modulate binding affinity and selectivity.

Bioherbicides: Benzoxazinone-inspired compounds, which share structural similarities with substituted benzoic acids, have shown promise in weed control. youtube.com

The combination of lipophilic (ethoxy) and electron-donating (methoxy) groups, along with the reactive iodo handle, provides a platform for creating diverse libraries of compounds for screening in drug discovery and agrochemical development programs. ijnrd.org The synthesis of various bioactive heterocycles often relies on such functionalized building blocks. ijnrd.orgalliedacademies.orgnih.gov

Utility in Heterocyclic Compound Synthesis

Aromatic compounds bearing multiple functional groups are often pivotal starting materials for the synthesis of heterocyclic systems. researchgate.net this compound is well-suited for this purpose due to the presence of the carboxylic acid and the reactive iodo group.

Potential synthetic routes to heterocyclic compounds include:

Intramolecular Cyclization Reactions: The carboxylic acid can be converted to other functional groups (e.g., amides, esters) which can then undergo intramolecular reactions with a group introduced at the iodo position via cross-coupling. This could lead to the formation of various fused heterocyclic systems.

Multi-component Reactions: The compound could be used as one of the components in reactions that assemble multiple molecules in a single step to create complex heterocyclic structures.

Synthesis of Iodinated Heterocycles: The benzoic acid itself could be a precursor to a larger iodinated heterocyclic system, which can then undergo further functionalization. Iodo-substituted heterocycles are valuable intermediates in their own right. researchgate.net

The synthesis of complex heterocyclic structures such as benzofurans and isoindolinones often starts from substituted benzoic acids, highlighting the potential utility of this compound in generating novel heterocyclic scaffolds. ijnrd.orgresearchgate.net

Utilization in Functional Materials Development

The unique electronic and structural characteristics of this compound suggest its potential utility in the development of advanced functional materials.

Precursors for Coordination Polymers and Supramolecular Assemblies

Substituted benzoic acids are widely used as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions to form extended one-, two-, or three-dimensional networks.

In the case of this compound, the following features are advantageous for designing coordination polymers:

Carboxylate Coordination: The primary mode of interaction would be the coordination of the deprotonated carboxylic acid group to metal centers.

Hydrogen Bonding: The ether oxygen atoms can act as hydrogen bond acceptors, further influencing the packing and stability of the resulting framework.

By carefully selecting metal ions and reaction conditions, it is conceivable to use this compound to create novel coordination polymers with specific topologies and properties.

Potential in Designing Optoelectronic Materials and Sensors (if applicable to molecular architecture)

The molecular architecture of this compound, particularly the presence of an iodinated aromatic system, suggests potential for its use as a precursor in optoelectronic materials.

Influence on Electronic Properties: The heavy iodine atom can influence the electronic properties of the molecule through spin-orbit coupling, which can be relevant for applications in phosphorescent materials and organic light-emitting diodes (OLEDs).

Precursor to Conjugated Systems: As mentioned, this compound can be a building block for larger conjugated systems through cross-coupling reactions. Such extended π-systems are the basis for many organic electronic materials, including organic semiconductors and photovoltaics.

Applications in Analytical Chemistry

Development of Advanced Analytical Methods for Related Benzoic Acid Derivatives

The precise identification and quantification of substituted benzoic acid derivatives are crucial in various scientific and industrial fields. The presence of multiple isomers for many benzoic acid derivatives, such as the monohydroxyl isomers of benzoic acid, necessitates the development of sophisticated analytical techniques for their simultaneous determination without prior separation. elsevierpure.com Techniques like spectrophotometry have been successfully employed for this purpose. elsevierpure.com For more complex mixtures, advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for resolving and identifying individual isomers. bldpharm.comresearchgate.net

The unique combination of a heavy iodine atom and two different alkoxy groups in this compound presents both a challenge and an opportunity for analytical method development. The presence of iodine significantly increases the molecular weight, which can be advantageous for mass spectrometry-based detection, providing a distinct isotopic signature. However, the existence of isomers like 4-Ethoxy-3-iodo-5-methoxybenzoic acid underscores the need for high-resolution analytical methods to differentiate between them. bldpharm.com

The development of analytical methods for such compounds often involves:

Chromatographic Separation: Utilizing techniques like reversed-phase HPLC or GC to separate the target analyte from a complex matrix and its isomers. The choice of stationary and mobile phases is critical for achieving the desired resolution.

Spectroscopic Detection: Employing detectors such as UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) for sensitive and selective detection. The distinct UV absorbance and mass fragmentation patterns of this compound would be key identifiers.

Method Validation: Ensuring the developed method is accurate, precise, reproducible, and robust for its intended application.

Research into the synthesis and characterization of various substituted benzoic acids, including iodo- and alkoxy-derivatives, provides the foundational knowledge for developing these analytical methods. researchgate.net Computational studies, such as Density Functional Theory (DFT), can also aid in predicting the spectroscopic and chromatographic behavior of these molecules, thereby accelerating method development. researchgate.netnih.gov

Use as a Standard or Precursor in Quantitative Analysis (e.g., for methoxyl/ethoxyl groups in lignin (B12514952) analysis)

In quantitative analysis, well-characterized compounds serve as essential standards for calibration and validation of analytical methods. While direct evidence for the use of this compound as a standard is not prevalent in the reviewed literature, its structural analogs play a critical role in important analytical applications, particularly in the analysis of complex biopolymers like lignin.

Lignin is a major component of plant biomass, and its chemical structure, including the content of methoxyl and ethoxyl groups, is of significant interest. A robust and high-throughput method for the quantification of these groups is based on headspace-isotope dilution (HS-ID) GC-MS. bldpharm.combldpharm.com This method utilizes isotopically labeled internal standards, such as 4-(methoxy-d3)-benzoic acid and 4-(ethoxy-d5)-benzoic acid, which undergo the same chemical cleavage (hydroiodic acid treatment) as the lignin sample. bldpharm.combldpharm.comthermofisher.com The subsequent analysis of the resulting iodomethane (B122720) and iodoethane, along with their deuterated counterparts, allows for highly accurate and precise quantification. bldpharm.combldpharm.comthermofisher.com

Given its structure, this compound could theoretically serve as a precursor for the synthesis of a dual-labeled internal standard for simultaneous methoxyl and ethoxyl group determination. The presence of both functionalities on a single, stable molecule makes it an interesting candidate for such applications.

The table below outlines the key parameters of the HS-ID GC-MS method for lignin analysis, where compounds structurally related to this compound are employed as standards.

ParameterDescriptionReference
Technique Headspace-Isotope Dilution Gas Chromatography-Mass Spectrometry (HS-ID GC-MS) bldpharm.combldpharm.com
Application Quantitative analysis of methoxyl and ethoxyl groups in lignin. bldpharm.combldpharm.comthermofisher.com
Internal Standards 4-(methoxy-d3)-benzoic acid and 4-(ethoxy-d5)-benzoic acid. bldpharm.combldpharm.comthermofisher.com
Principle Cleavage of ether bonds with hydroiodic acid to form volatile iodoalkanes. nih.gov
Advantages High accuracy, precision, and sample throughput compared to classical methods. bldpharm.comthermofisher.com

The development and application of such advanced analytical methods highlight the importance of having a diverse library of well-characterized benzoic acid derivatives. While not yet a commonly used standard, the specific substitution pattern of this compound makes it a valuable compound for future research in analytical chemistry, particularly in the development of novel standards and methods for the analysis of complex materials.

Mechanistic Investigations of Specific Reactions Involving 3 Ethoxy 5 Iodo 4 Methoxybenzoic Acid

Detailed Elucidation of Reaction Pathways

The primary reaction pathway leading to the formation of 3-Ethoxy-5-iodo-4-methoxybenzoic acid is the electrophilic aromatic substitution (EAS) of its precursor, 3-ethoxy-4-methoxybenzoic acid. The mechanism of this iodination reaction can be elucidated as follows:

Step 1: Generation of the Electrophile The reaction is initiated by the generation of a potent electrophilic iodine species. Direct reaction with molecular iodine (I₂) is generally too slow for electron-rich aromatic rings. Therefore, an activating agent is required. A common method involves the use of an oxidizing agent, such as nitric acid or iodic acid, which oxidizes molecular iodine to generate the highly reactive iodonium (B1229267) ion (I⁺). youtube.comnih.gov Alternatively, N-iodosuccinimide (NIS) can be activated by a Lewis acid or a strong protic acid like trifluoroacetic acid to generate the electrophile. organic-chemistry.org The purpose of the activating agent is to create a more potent electrophile that can attack the aromatic ring. byjus.comquora.com

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 3-ethoxy-4-methoxybenzoic acid, activated by the electron-donating ethoxy and methoxy (B1213986) groups, acts as a nucleophile. It attacks the electrophilic iodine species (I⁺). This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The ethoxy and methoxy groups at positions 3 and 4, respectively, are ortho, para-directing. The iodine atom is directed to the position ortho to the ethoxy group and meta to the carboxylic acid group (position 5), which is sterically accessible and electronically activated.

Step 3: Deprotonation and Re-aromatization In the final step, a weak base present in the reaction mixture, such as the conjugate base of the acid used or a water molecule, removes a proton from the carbon atom bearing the iodine in the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.

Another important class of reactions for iodo-substituted benzoic acids involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi reactions. chemie-brunschwig.chacs.org In these pathways, the carbon-iodine bond of this compound is activated by a transition metal catalyst, typically a palladium complex. chemie-brunschwig.chnih.gov The general mechanism involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond, forming an organopalladium(II) intermediate.

Transmetalation (for Suzuki and Negishi reactions) or Migratory Insertion (for Heck reaction): The organopalladium(II) species reacts with another coupling partner (e.g., an organoboron compound in the Suzuki reaction).

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov

Role of Catalysts, Reagents, and Reaction Conditions in Directing Transformations

The outcome of reactions involving this compound is highly dependent on the choice of catalysts, reagents, and reaction conditions.

For Electrophilic Iodination:

Catalysts and Reagents: The choice of iodinating system is critical. The use of molecular iodine in conjunction with an oxidizing agent like nitric acid or HIO₄ is a classic approach to prevent the reversible nature of the reaction by consuming the hydrogen iodide (HI) byproduct. byjus.com More modern and milder methods employ N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.org The reactivity of NIS can be significantly enhanced by catalytic amounts of Lewis acids (e.g., iron(III) chloride, silver(I) triflimide) or protic acids (e.g., trifluoroacetic acid). organic-chemistry.orgacs.org These acids coordinate to the succinimide (B58015) nitrogen, making the iodine atom more electrophilic. acs.org Iridium complexes have also been developed for the ortho-iodination of benzoic acids, operating under very mild conditions. acs.org

Reaction Conditions: Temperature, solvent, and reaction time are key parameters. Electrophilic iodination reactions are often conducted at or below room temperature to control selectivity and prevent side reactions, such as over-iodination. acs.org The choice of solvent can also be crucial. For instance, hexafluoroisopropanol (HFIP) has been shown to be a particularly effective solvent for the iridium-catalyzed iodination of benzoic acids, enabling the reaction to proceed smoothly without the need for additional bases or additives. acs.org

Parameter Role in Electrophilic Iodination Example
Iodinating Reagent Provides the iodine atom for substitution.N-Iodosuccinimide (NIS), Molecular Iodine (I₂)
Catalyst/Activator Increases the electrophilicity of the iodine source.Silver(I) triflimide, Trifluoroacetic acid, Iridium complexes organic-chemistry.orgacs.orgacs.org
Oxidizing Agent Prevents the reverse reaction by removing HI.Nitric Acid, Iodic Acid nih.govbyjus.com
Solvent Influences reagent solubility and reaction rate.Hexafluoroisopropanol (HFIP), Acetic Acid nih.govacs.org
Temperature Controls reaction rate and selectivity.Often low temperatures to prevent over-iodination. acs.org

For Transition-Metal-Catalyzed Cross-Coupling:

Catalysts and Reagents: Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl iodides. chemie-brunschwig.ch The specific ligand on the palladium center can influence the efficiency and scope of the reaction. For Negishi coupling, alkylzinc reagents are used as coupling partners. acs.org Suzuki coupling utilizes organoboron compounds, typically boronic acids or esters. chemie-brunschwig.ch

Reaction Conditions: These reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from deactivation. The choice of solvent (e.g., toluene, dioxane, or dimethylformamide) and base (in the case of Suzuki and Heck reactions) is critical for the success of the transformation. Reaction temperatures can range from room temperature to over 100 °C. chemie-brunschwig.ch

Kinetic and Thermodynamic Studies of Key Chemical Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the surveyed literature, the principles governing these aspects can be understood from studies on related compounds.

Kinetic Studies: Kinetic studies measure the rate of a reaction and provide insights into the reaction mechanism, including the identification of the rate-determining step. For instance, a kinetic study on the permanganate (B83412) oxidation of a structurally similar compound, 3-ethoxy-4-hydroxybenzaldehyde, was conducted under pseudo-first-order conditions. researchgate.net The study investigated the effect of varying the concentrations of the substrate, oxidant, and acid on the reaction rate. researchgate.net The results indicated that the reaction was first order with respect to the oxidant, substrate, and acid. researchgate.net

A similar kinetic analysis for the iodination of 3-ethoxy-4-methoxybenzoic acid would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. Such a study could reveal whether the formation of the electrophile or the attack of the aromatic ring is the rate-limiting step. In the case of iridium-catalyzed iodination of benzoic acids, mechanistic investigations suggested that a rate-limiting metalation is followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

Conclusion

Summary of Key Research Findings and Contributions to the Field

Research surrounding 3-Ethoxy-5-iodo-4-methoxybenzoic acid has primarily focused on its role as a versatile intermediate in organic synthesis. The compound's structure, featuring ethoxy, iodo, and methoxy (B1213986) groups on a benzoic acid core, makes it a valuable building block for constructing more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations.

Key findings indicate that the iodine atom serves as a reactive site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group provides a handle for amide bond formation and other derivatizations. The ethoxy and methoxy groups influence the electronic properties and solubility of the molecule and its derivatives.

The primary contribution of this compound to the field of chemistry is its utility in the synthesis of targeted organic molecules. While not typically the final product, its role as a precursor is critical in multi-step synthetic pathways, particularly in medicinal chemistry and materials science. Research has demonstrated its application in creating scaffolds for potential therapeutic agents and functional materials.

Broader Impact of Research on this compound on Organic Chemistry and Related Disciplines

The study and application of this compound and similar substituted benzoic acids have a notable impact on several scientific disciplines. In organic chemistry, the synthesis and reactions of such compounds contribute to the broader understanding of substituent effects on aromatic systems. mdpi.com The interplay of electron-donating (ethoxy, methoxy) and electron-withdrawing (iodo, carboxylic acid) groups provides valuable data for theoretical and mechanistic studies. mdpi.com

In medicinal chemistry, benzoic acid derivatives are recognized as important scaffolds for the development of new therapeutic agents. nih.govresearchgate.net While research on this compound itself may not be extensive, its role as a building block is significant. The ability to modify its structure allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related benzamide structures have been investigated for their binding activity to receptors like the 5-HT-3 receptor. sci-hub.se

The principles involved in synthesizing and utilizing this compound also extend to materials science, where precise control over molecular architecture is crucial for developing new materials with desired optical, electronic, or physical properties.

Outlook for Continued Academic Research and Development Pertaining to the Compound

The future of academic and industrial research involving this compound is likely to follow its established role as a synthetic intermediate. Continued development is anticipated in the following areas:

Novel Synthetic Methodologies: Researchers may focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve exploring new catalytic systems or one-pot reaction sequences. researchgate.net

Library Synthesis for Drug Discovery: The compound is an ideal candidate for inclusion in combinatorial chemistry libraries. By systematically reacting it with a diverse range of chemical partners, large libraries of novel compounds can be generated and screened for biological activity against various diseases.

Development of Functional Materials: The structural motifs present in this compound could be incorporated into polymers or other materials to tailor their properties. Further research may explore its use in creating liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials.

The demand for functionalized building blocks in the chemical industry ensures that compounds like this compound will remain relevant. essfeed.commarketresearchfuture.com As synthetic techniques become more advanced, the potential applications for this and related substituted benzoic acids are expected to expand. essfeed.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.